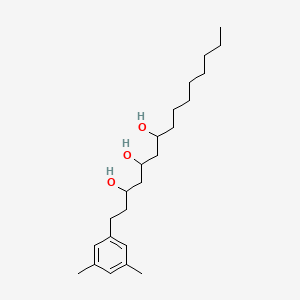![molecular formula C28H52O6 B12562216 2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid CAS No. 185542-83-0](/img/structure/B12562216.png)
2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid is a complex organic compound characterized by its unique structure, which includes a long-chain fatty acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid typically involves the esterification of docosanoic acid with a suitable alcohol, followed by further chemical modifications. One common method involves the condensation reaction of docosanoic acid with 2-hydroxyethyl acrylate, resulting in the formation of the desired ester . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
Aplicaciones Científicas De Investigación
2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating lipid metabolism and influencing cellular signaling pathways. The ester groups in the compound can undergo hydrolysis, releasing docosanoic acid and other active metabolites that exert various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dodecylthiocarbonothioylthio)propanoic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2-(Dodecanoyloxy)propanoyl]oxy}propanoic acid: Another ester of a fatty acid with similar synthetic routes and applications.
Uniqueness
2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid is unique due to its long-chain fatty acid ester, which imparts specific physical and chemical properties
Propiedades
Número CAS |
185542-83-0 |
|---|---|
Fórmula molecular |
C28H52O6 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
2-(2-docosanoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C28H52O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)33-25(3)28(32)34-24(2)27(30)31/h24-25H,4-23H2,1-3H3,(H,30,31) |
Clave InChI |
NOMYCLLWQUDRMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
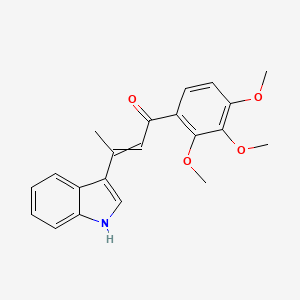
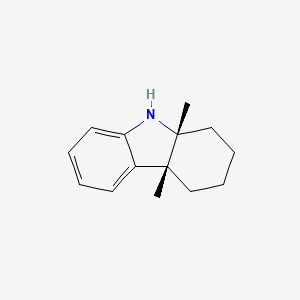

![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)
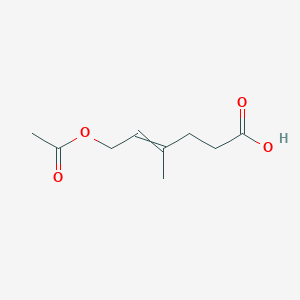
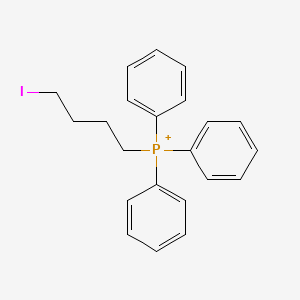
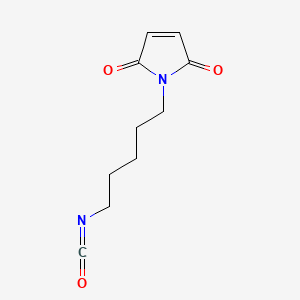

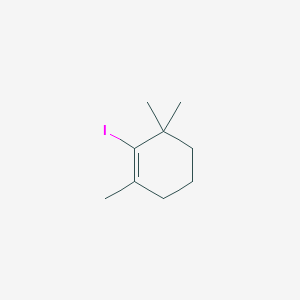
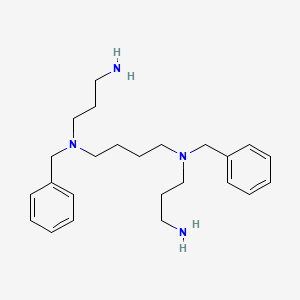
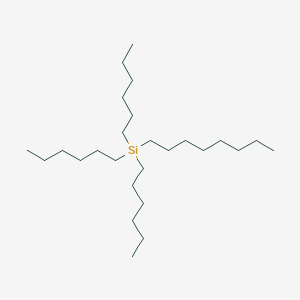
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
